Anastrozole Acid Amide-d12
Description
Properties
Molecular Formula |
C₁₇H₁₀D₁₂N₄O₃ |
|---|---|
Molecular Weight |
342.46 |
Synonyms |
2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic Acid-d12 |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Anastrozole Acid Amide Analogs
Retrosynthetic Analysis of Anastrozole (B1683761) Acid Amide Scaffold
A retrosynthetic analysis of the Anastrozole Acid Amide-d12 scaffold allows for the deconstruction of the target molecule into simpler, more readily available starting materials. The analysis guides the strategic planning of the forward synthesis.
The primary disconnections for the Anastrozole Acid Amide scaffold are identified at key functional groups. The triazole ring is a logical point for disconnection via a nucleophilic substitution pathway, retrosynthetically yielding a benzylic bromide and 1,2,4-triazole. The amide and carboxylic acid functional groups can be traced back to the hydrolysis of a dinitrile precursor, a common intermediate in Anastrozole synthesis. google.com This dinitrile intermediate is central to the strategy, as its synthesis provides the opportunity for deuterium (B1214612) incorporation.
Further disconnection of the dinitrile intermediate points to the formation of the two quaternary carbon centers, each bearing two methyl groups. These can be formed via the alkylation of a diarylacetonitrile derivative. This leads back to a simpler benzylic nitrile, which in turn can be derived from 3,5-bis(bromomethyl)toluene, a known starting material in Anastrozole synthesis. chemicalbook.comcore.ac.uk The crucial deuteration step is envisioned during the methylation of the diarylacetonitrile intermediate, utilizing a deuterated methyl source.
Strategies for Site-Specific Deuterium Incorporation
Achieving site-specific incorporation of twelve deuterium atoms onto the four methyl groups of the Anastrozole Acid Amide scaffold requires a carefully selected deuteration strategy. General approaches include direct hydrogen-isotope exchange on a late-stage intermediate or the construction of the molecule from deuterated precursors. researchgate.net
Catalytic hydrogen-isotope exchange (HIE) represents a powerful method for introducing deuterium into organic molecules, often at a late stage of the synthesis. acs.org This typically involves the use of a transition metal catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). google.com
For the Anastrozole scaffold, catalysts based on iridium, rhodium, ruthenium, or platinum could potentially be employed to deuterate C-H bonds. acs.orgresearchgate.net For instance, ortho-deuteration of aromatic compounds containing directing groups like carboxylic acids has been achieved using rhodium catalysts. acs.org However, deuterating the specific methyl C(sp³)-H bonds in the presence of other potentially reactive sites (benzylic and aromatic protons) with high selectivity and efficiency via HIE would be challenging. The steric hindrance around the quaternary centers and the lack of activating functional groups adjacent to the methyls make this approach less favorable than building-block strategies for this specific target.
Table 1: Examples of Catalytic Systems for H/D Exchange This table presents general catalytic systems and is not specific to this compound.
| Catalyst System | Deuterium Source | Substrate Type | Reference |
|---|---|---|---|
| Cationic Rh(III) | D₂O | Aromatic Carboxylic Acids | acs.org |
| Ruthenium complexes | D₂O | Aromatic Carbonyl Compounds | researchgate.net |
| Platinum on Carbon (Pt/C) | D₂O | Aromatic Rings | scielo.org.mx |
| Palladium on Carbon (Pd/C) | D₂ | Dehalogenation/Deuteration | researchgate.net |
A more robust and selective strategy for synthesizing this compound involves the use of a deuterated precursor or reagent early in the synthetic sequence. This "bottom-up" approach ensures precise control over the location and number of incorporated deuterium atoms.
Given that the twelve deuterium atoms are located on the four methyl groups, the most logical precursor for deuteration is a methylating agent. The known synthesis of Anastrozole involves a double methylation step to form the two gem-dimethyl groups. chemicalbook.com By substituting the standard methyl iodide (CH₃I) with its deuterated counterpart, trideuteromethyl iodide (CD₃I), the d₁₂ label can be introduced with high isotopic purity. This method directly installs the two gem-di(trideuteromethyl) moieties required for the final product. This approach avoids issues of regioselectivity and potential scrambling associated with HIE methods. nih.gov
To maximize the incorporation of deuterium and ensure high isotopic purity of the final product, several factors must be optimized.
Reagent Purity: The isotopic purity of the deuterated reagent is paramount. Using trideuteromethyl iodide with a high deuterium content (e.g., >99 atom % D) is essential.
Reaction Conditions: The reaction conditions for the methylation step should be optimized to prevent any H/D exchange. This includes using aprotic solvents and ensuring the absence of protic impurities.
Stoichiometry: A slight excess of the deuterated reagent (CD₃I) can be used to drive the reaction to completion and ensure that all four methyl positions are fully deuterated.
Analytical Monitoring: Throughout the synthesis, intermediates should be monitored by analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ²H NMR) and Mass Spectrometry (MS) to confirm the presence and quantify the level of deuterium incorporation. The absence of signals in the methyl region of the ¹H NMR spectrum and the corresponding mass shift in the MS are key indicators of successful deuteration.
Multi-Step Synthesis Pathways for this compound
The synthesis of this compound can be achieved through a linear, multi-step sequence starting from commercially available materials. The pathway is adapted from known Anastrozole syntheses, with the inclusion of the key deuteration step and a final hydrolysis. chemicalbook.comvjs.ac.vn
Step 1: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile The synthesis begins with 3,5-bis(bromomethyl)toluene, which undergoes a nucleophilic substitution with a cyanide source, such as potassium cyanide, in the presence of a phase-transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile. chemicalbook.com
Characterization: The product would be characterized by ¹H NMR, showing a singlet for the benzylic protons and a singlet for the methyl protons on the aromatic ring. The IR spectrum would show a characteristic nitrile stretch (C≡N).
Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile-d6) The diacetonitrile intermediate is deprotonated at the α-positions using a strong base like sodium hydride (NaH). The resulting carbanion is then alkylated with two equivalents of trideuteromethyl iodide (CD₃I) to install the first two deuterated methyl groups, yielding a bis(methylpropanenitrile-d3) intermediate. The process is repeated with another round of deprotonation and alkylation with CD₃I to form the fully deuterated quaternary centers. This key step produces 2,2'-(5-methyl-1,3-phenylene)bis(2-methyl-d3-propanenitrile-3,3,3-d3), the d12-dinitrile precursor.
Characterization: ¹H NMR would confirm the disappearance of the α-proton signals and the persistence of the aromatic and benzylic methyl signals. ²H NMR would show a signal corresponding to the -CD₃ groups. High-resolution mass spectrometry (HRMS) would show a molecular ion peak consistent with the incorporation of twelve deuterium atoms.
Step 3: Synthesis of 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile-d6) The central methyl group on the aromatic ring is converted to a bromomethyl group. This is typically achieved via a radical bromination reaction, such as the Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. core.ac.ukrsc.org
Characterization: The singlet corresponding to the benzylic methyl group in the ¹H NMR spectrum of the starting material would be replaced by a new singlet for the -CH₂Br protons at a downfield shift.
Step 4: Synthesis of Anastrozole-d12 The benzylic bromide intermediate is reacted with 1,2,4-triazole, often using a base like sodium hydride or potassium carbonate in a suitable solvent such as DMF or toluene, to form Anastrozole-d12 via nucleophilic substitution. vjs.ac.vn
Characterization: ¹H NMR would show characteristic signals for the triazole protons and the newly formed -CH₂-triazole linkage. HRMS would confirm the final molecular weight of the deuterated Anastrozole.
Step 5: Synthesis of this compound The final step is the selective hydrolysis of the two nitrile groups in Anastrozole-d12. Hydrolysis of nitriles can be achieved under acidic or basic conditions. Achieving the specific acid-amide product requires carefully controlled conditions, as over-hydrolysis could lead to the diacid compound. google.com Mild acidic conditions could potentially favor the formation of the desired product. This transformation is analogous to the formation of hydrolytic impurities observed during Anastrozole synthesis. google.com
Final Product Derivatization and Purification Techniques
The final step in the synthesis of this compound is the derivatization of a suitable precursor, followed by rigorous purification to ensure high purity of the final product.
The conversion of the nitrile groups in a deuterated precursor to the corresponding acid and amide functionalities can be achieved through selective hydrolysis. One nitrile group is hydrolyzed to a carboxylic acid, and the other to a primary amide. This transformation requires carefully controlled reaction conditions to avoid hydrolysis of both nitrile groups to di-acid or di-amide byproducts.
Purification of the final product is critical to remove any unreacted starting materials, reagents, and byproducts. A combination of chromatographic and crystallization techniques is typically employed.
Purification Techniques for this compound:
| Technique | Description |
| Column Chromatography | Utilized for the initial separation of the crude product from major impurities. A silica (B1680970) gel stationary phase with a gradient elution of solvents like ethyl acetate (B1210297) and hexane (B92381) is commonly used. |
| Preparative High-Performance Liquid Chromatography (HPLC) | A highly effective method for isolating the desired compound with high purity. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. |
| Crystallization | The final step to obtain a highly pure, crystalline product. The purified compound from HPLC is dissolved in a suitable solvent system, such as a mixture of ethyl acetate and diisopropyl ether, and allowed to crystallize. google.com |
The purity of the final this compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity levels exceeding 98% are generally achievable with these methods. chemscene.com
Scalability Considerations for Deuterated Analog Production
The transition from laboratory-scale synthesis to larger-scale production of deuterated analogs like this compound presents several challenges and considerations. The primary goals of scaling up are to increase the production volume while maintaining product quality, ensuring process safety, and minimizing costs.
Key Scalability Considerations:
| Factor | Consideration |
| Reagent Availability and Cost | Deuterated starting materials, such as deuterated solvents or reagents, can be significantly more expensive than their non-deuterated counterparts. Sourcing reliable and cost-effective suppliers for these materials is crucial for large-scale production. |
| Reaction Conditions | Reactions that are easily controlled on a small scale may become difficult to manage in larger reactors. Heat transfer, mixing efficiency, and reaction kinetics need to be carefully evaluated and optimized for the larger scale. The use of continuous flow reactors can offer better control over reaction parameters and improve scalability. core.ac.uk |
| Process Safety | A thorough safety assessment of the entire process is necessary. This includes evaluating the hazards associated with all chemicals used, potential for runaway reactions, and safe handling procedures for large quantities of materials. |
| Purification Methods | Purification techniques need to be scalable. While preparative HPLC is effective at the lab scale, it can be costly and time-consuming for large quantities. Alternative methods like large-scale crystallization and industrial chromatography systems may need to be developed and validated. |
| Regulatory Compliance | The production of pharmaceutical compounds, including their deuterated analogs, must adhere to Good Manufacturing Practices (GMP). This involves stringent quality control, documentation, and validation of all manufacturing processes. |
Advanced Analytical Characterization of Anastrozole Acid Amide D12
High-Resolution Mass Spectrometry for Isotopic Purity and Compositional Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like Anastrozole (B1683761) Acid Amide-d12. Its ability to provide accurate mass measurements to four or more decimal places allows for the unequivocal determination of elemental composition and the precise assessment of isotopic enrichment. nih.govrsc.org
Electrospray Ionization (ESI) High-Resolution Mass Spectrometry (HRMS) Applications
ESI-HRMS is particularly well-suited for the analysis of polar, non-volatile compounds such as Anastrozole Acid Amide-d12. This technique allows for the gentle ionization of the molecule, primarily forming protonated molecular ions ([M+H]⁺). The high resolving power of HRMS enables the separation and accurate mass measurement of the different isotopologues (molecules differing only in their isotopic composition).
The primary application of ESI-HRMS is the confirmation of the elemental formula. By comparing the measured accurate mass of the protonated molecule with the theoretical mass calculated for C₁₇H₇D₁₂N₅O₂ + H⁺, analysts can confirm the molecular composition with a high degree of confidence, typically with a mass error of less than 5 ppm. This confirmation is critical for verifying the identity of the synthesized standard.
Table 1: Theoretical vs. Measured Accurate Mass for this compound
| Species | Theoretical m/z | Measured m/z (Example) | Mass Error (ppm) |
| [C₁₇H₇D₁₂N₅O₂ + H]⁺ | 324.2657 | 324.2651 | -1.85 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar nature, stemming from the carboxylic acid and amide functional groups. mdpi.com To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. mdpi.com A common approach for molecules containing carboxylic acids is trimethylsilylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com
Once derivatized, the compound can be readily analyzed by GC-MS. This technique provides complementary information to LC-MS, offering excellent chromatographic separation and characteristic electron ionization (EI) fragmentation patterns that are highly reproducible and useful for structural confirmation. dea.gov
Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation and for confirming the location of the deuterium (B1214612) labels. researchgate.netwikipedia.org In an MS/MS experiment, the protonated molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum.
The fragmentation pattern of the deuterated compound is compared to that of its non-deuterated analog. Key fragments of Anastrozole and its metabolites often involve the loss of the triazole group or cleavages around the central quaternary carbon atoms. researchgate.netgilbertodenucci.com For the d12 analog, where the deuterium atoms are located on the four methyl groups, fragments containing these methyl groups will exhibit a corresponding mass shift. For instance, a fragment resulting from the loss of a CD₃ group would be observed at a mass 3 Da higher than the loss of a CH₃ group in the unlabeled compound. This detailed analysis confirms that deuteration has occurred at the intended positions and that the structural integrity of the molecule is maintained. researchgate.netresearchgate.net
Table 2: Predicted Key MS/MS Fragments of this compound vs. Unlabeled Analog
| Precursor Ion (m/z) | Unlabeled Fragment | d12-Labeled Fragment | Mass Shift (Da) | Putative Lost Neutral |
| 312.1 (Unlabeled) | 243.1 | N/A | N/A | C₃H₆N |
| 324.2 (d12-Labeled) | N/A | 255.2 | +12 | C₃H₆N |
| 312.1 (Unlabeled) | 59.1 | N/A | N/A | C₁₄H₈N₅O₂ |
| 324.2 (d12-Labeled) | N/A | 65.1 | +6 | C₁₄H₂D₆N₅O₂ |
Isotopic Purity Calculation Methodologies
Isotopic purity is a critical parameter for a deuterated internal standard, as it directly impacts the accuracy of quantitative assays. nih.gov HRMS is the preferred method for this determination. researchgate.net The calculation involves measuring the relative intensities of the ion signals corresponding to the different isotopologues of this compound (e.g., d12, d11, d10, etc.). nih.govresearchgate.net
The isotopic purity is typically calculated using the following formula, which considers the peak areas of all relevant isotopologue ions:
% Isotopic Purity (d12) = [ I(d12) / (I(d0) + I(d1) + ... + I(d12)) ] x 100
Where I(dx) is the intensity of the ion signal for the isotopologue with 'x' deuterium atoms.
A correction for the natural abundance of ¹³C and other isotopes must be applied to the measured intensities to avoid overestimating the contribution of lower-deuterated species. researchgate.net High-quality this compound should exhibit an isotopic purity of ≥98% for the d12 form.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Site Localization
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. It is used alongside mass spectrometry to provide orthogonal confirmation of the compound's identity and the precise location of the deuterium atoms. rsc.org
Proton (¹H) NMR Spectroscopic Analysis for Hydrogen Positions
Proton NMR (¹H NMR) is highly effective for confirming the sites of deuteration. rsc.org The ¹H NMR spectrum of a deuterated compound is compared directly with the spectrum of its unlabeled counterpart. In the case of this compound, the deuterium atoms replace the protons on the four methyl groups.
The ¹H NMR spectrum of unlabeled Anastrozole Acid Amide would show a characteristic singlet corresponding to the 12 protons of the four magnetically equivalent methyl groups. dea.govresearchgate.net In the ¹H NMR spectrum of high-purity this compound, this signal will be almost entirely absent. The degree of disappearance of this signal provides a quantitative measure of the extent of deuteration at that specific site. rsc.orgnih.gov The remaining signals in the spectrum, corresponding to the aromatic and methylene (B1212753) protons, should remain unchanged in their chemical shift and multiplicity, confirming the structural integrity of the rest of the molecule.
Table 3: Comparison of Expected ¹H NMR Signals
| Proton Position | Unlabeled Anastrozole Acid Amide (Expected δ, ppm) | This compound (Expected δ, ppm) | Signal Change |
| Aromatic Protons | ~7.5 - 8.5 | ~7.5 - 8.5 | No significant change |
| Methylene Protons (-CH₂-) | ~5.4 | ~5.4 | No significant change |
| Methyl Protons (-CH₃) | ~1.7 | N/A | Signal absent or significantly reduced |
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Isotope Effects
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a critical tool for the structural elucidation of this compound, providing detailed information on the carbon skeleton. The introduction of twelve deuterium atoms in place of protons on the four methyl groups induces noticeable isotope effects, which are key verification points in the analysis.
The primary isotope effect is a characteristic upfield shift (to a lower ppm value) for the deuterated methyl carbons (C-D) compared to their protonated (C-H) counterparts in the non-labeled compound. This shift arises from the lower zero-point vibrational energy of the C-D bond versus the C-H bond. A secondary isotope effect can also be observed, causing smaller upfield shifts on the adjacent quaternary carbons to which the -CD₃ groups are attached.
Furthermore, the signal for each deuterated methyl carbon, typically a singlet in a proton-decoupled spectrum of the non-labeled analogue, will appear as a multiplet (typically a septet) in the ¹³C NMR spectrum of the d12 isotopologue. This splitting pattern is due to the scalar coupling between the carbon-13 nucleus and the three attached deuterium nuclei (¹J_CD), which follows the 2nI+1 rule where n=3 (number of deuterium atoms) and I=1 (spin of deuterium).
The expected ¹³C NMR chemical shifts for this compound are detailed below, incorporating anticipated isotope effects based on data from related structures. researchgate.netnih.govnih.gov
Table 1: Expected ¹³C NMR Chemical Shifts and Isotope Effects for this compound This is an interactive data table. You can sort, filter, and search the data.
| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-D coupling) | Notes on Isotope Effects |
|---|---|---|---|
| Triazole C-H | ~152 | Singlet | Minimal to no effect expected. |
| Triazole C-H | ~145 | Singlet | Minimal to no effect expected. |
| Aromatic Quaternary C (x4) | 130 - 140 | Singlet | Minor secondary upfield shifts may be observed on carbons adjacent to the substituted side chains. |
| Aromatic C-H (x3) | 120 - 130 | Singlet | Minimal to no effect expected. |
| Methylene C (CH₂) | ~53 | Singlet | Minimal to no effect expected. |
| Quaternary C (Acid side) | ~45 | Singlet | Secondary upfield isotope shift expected due to proximity to two -CD₃ groups. |
| Quaternary C (Amide side) | ~45 | Singlet | Secondary upfield isotope shift expected due to proximity to two -CD₃ groups. |
| Carboxylic Acid C=O | ~178 | Singlet | Minimal to no effect expected. |
| Amide C=O | ~178 | Singlet | Minimal to no effect expected. |
Deuterium (²H) NMR Spectroscopy for Deuteration Pattern Verification
Deuterium (²H) NMR spectroscopy serves as a definitive method to confirm the successful and specific incorporation of deuterium into the molecule. Unlike ¹H NMR, which would show the absence of signals in the methyl regions, ²H NMR directly detects the deuterium nuclei.
For this compound, the ²H NMR spectrum is expected to be simple and highly informative. It should feature a single prominent resonance in the aliphatic region, corresponding to the chemical environment of the methyl groups. The presence of this signal confirms that deuteration has occurred, and its integration would correspond to the twelve deuterium atoms. The absence of signals in other regions of the spectrum verifies that the deuteration was specific to the target methyl positions and did not result in unintended isotopic scrambling on the aromatic or triazole rings. rsc.orgnih.gov
Chromatographic Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of this compound and separating it from the parent drug, non-deuterated forms, and other related impurities. daicelpharmastandards.com Method development typically involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. wisdomlib.org
Reversed-phase HPLC is the most common approach. derpharmachemica.com A typical method employs a C8 or C18 stationary phase, which provides effective separation based on the hydrophobicity of the analytes. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). nih.govscielo.br Detection is most commonly performed using a UV detector, typically set at a wavelength around 215 nm, where the aromatic and triazole chromophores exhibit strong absorbance. derpharmachemica.comijpsonline.com
Isocratic elution can be used for simple purity checks, while gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve a wider range of impurities with different polarities. nih.gov
Table 2: Exemplary HPLC Method Parameters for Anastrozole and Related Compounds This is an interactive data table. You can sort, filter, and search the data.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) scielo.br | Symmetry C8 (100 x 4.6 mm, 3.5 µm) nih.gov | Welchrom C18 (250 x 4.6 mm, 5 µm) derpharmachemica.com |
| Mobile Phase A | 2 mM Ammonium Acetate scielo.br | Water with 0.18% N,N-dimethyloctylamine, pH 3.0 nih.gov | 10 mM Phosphate Buffer, pH 3.0 derpharmachemica.com |
| Mobile Phase B | Acetonitrile scielo.br | Acetonitrile nih.gov | Acetonitrile derpharmachemica.com |
| Composition | 50:50 (v/v) scielo.br | 53.5:46.5 (v/v) nih.gov | 50:50 (v/v) derpharmachemica.com |
| Flow Rate | 1.0 mL/min scielo.br | 1.0 mL/min nih.gov | 1.0 mL/min derpharmachemica.com |
| Detection | 210 nm scielo.br | 270 nm nih.gov | 215 nm derpharmachemica.com |
| Column Temp. | Ambient | Room Temperature | Ambient |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. derpharmachemica.com This technique utilizes columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, a UPLC method would provide sharper and narrower peaks, allowing for better resolution of closely eluting impurities and a more accurate quantification of purity. semanticscholar.org The increased sensitivity is particularly advantageous for detecting trace-level impurities. The run times in UPLC are significantly shorter than in HPLC, increasing sample throughput for quality control applications. ijpsonline.com
Enantiomeric Purity Assessment (If Applicable to Chiral Centers)
An examination of the chemical structure of this compound reveals the absence of any stereocenters or chiral elements. The two quaternary carbons bearing the methyl/trideuteromethyl groups are prochiral but not chiral centers. Therefore, the molecule is achiral and does not exist as enantiomers. Consequently, enantiomeric purity assessment is not applicable to this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary, as molecular vibrations can be either IR-active, Raman-active, both, or neither. europeanpharmaceuticalreview.com
The key diagnostic feature in the vibrational spectra of this deuterated compound will be the C-D stretching and bending modes. Due to the heavier mass of deuterium compared to hydrogen, these vibrations occur at significantly lower frequencies (wavenumbers) than their C-H counterparts.
C-D Stretch: Expected around 2100-2250 cm⁻¹, a region that is typically clear in the spectra of non-deuterated organic molecules.
C-D Bending: Expected around 950-1100 cm⁻¹.
Other important functional groups that will give rise to characteristic bands include the carboxylic acid O-H (broad stretch in IR), the amide N-H (stretches in IR), the C=O of both the acid and amide, the C≡N group (if present as an impurity from the parent Anastrozole), the triazole ring, and the substituted benzene (B151609) ring. nih.govdea.gov Raman spectroscopy is particularly useful for analyzing the symmetrical vibrations of the aromatic ring and can be less susceptible to interference from water, which can be an advantage over IR in some sampling scenarios. americanpharmaceuticalreview.com
Table 3: Key Expected Vibrational Frequencies for this compound This is an interactive data table. You can sort, filter, and search the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | IR |
| Amide N-H | Stretch | 3100-3500 | IR |
| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |
| Methyl C-D | Stretch | 2100-2250 | IR, Raman |
| Carboxylic Acid C=O | Stretch | 1700-1725 | IR |
| Amide C=O (Amide I) | Stretch | 1650-1680 | IR |
| Amide N-H (Amide II) | Bend | 1510-1550 | IR |
| Aromatic C=C | Ring Stretch | 1450-1600 | IR, Raman |
| Methyl C-D | Bend | 950-1100 | IR |
In Vitro Biotransformation Studies of Anastrozole Acid Amide Analogs
Elucidation of Enzymatic Oxidation Pathways (e.g., Cytochrome P450 Enzymes)
Oxidation is a key phase I metabolic pathway for anastrozole (B1683761). researchgate.net In vitro studies have consistently shown that the cytochrome P450 (CYP) superfamily of enzymes is responsible for this process. scielo.br The primary oxidative transformation is the hydroxylation of the parent compound. nih.gov Research has identified CYP3A4 as the main enzyme catalyzing the formation of hydroxyanastrozole (B15293156). nih.govscielo.brresearchgate.net To a lesser extent, CYP3A5 and CYP2C8 also contribute to this oxidative pathway. nih.govnih.govscielo.brresearchgate.net Another potential, though less substantiated in vitro, pathway is N-dealkylation, which would yield triazole. researchgate.netdrugbank.com However, some in vitro studies using human liver microsomes have failed to detect N-dealkylated metabolites. nih.gov
To study these oxidative pathways, human liver microsomes (HLMs) are commonly used as the in vitro system. nih.govnih.govnih.gov HLMs contain a high concentration of CYP enzymes, making them an ideal model for studying hepatic metabolism. semanticscholar.org These incubation systems require specific cofactors to support enzymatic activity. The catalytic cycle of CYP enzymes is dependent on a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system, which provides the necessary reducing equivalents. nih.govresearcher.life A typical incubation mixture includes the substrate (anastrozole), HLMs, and an NADPH-generating system in a buffered solution at a physiological pH and temperature (e.g., pH 7.4 at 37°C). nih.gov The reaction is initiated by the addition of the cofactors and terminated after a specific time by adding a solvent like acetonitrile (B52724). nih.gov
The primary oxidative metabolite of anastrozole identified in HLM incubations is hydroxyanastrozole. nih.govnih.gov This metabolite is formed through the hydroxylation of the parent anastrozole molecule. researchgate.net The formation of hydroxyanastrozole is significantly inhibited by selective chemical inhibitors of CYP3A, confirming the central role of this enzyme subfamily. nih.govnih.gov While triazole has been reported as a major plasma metabolite in some contexts, its detection in in vitro microsomal incubations has been inconsistent. nih.govdrugbank.com
| Parent Compound | Metabolic Pathway | Primary Metabolite | Enzymes Involved |
| Anastrozole | Hydroxylation | Hydroxyanastrozole | CYP3A4 (major), CYP3A5, CYP2C8 (minor) |
| Anastrozole | N-dealkylation | Triazole | CYP3A4 |
Investigation of Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following phase I oxidation, or in parallel, anastrozole and its metabolites can undergo phase II conjugation reactions. scielo.br The most significant conjugation pathway for anastrozole is glucuronidation. nih.govresearchgate.net This process involves the covalent addition of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion. tandfonline.com Anastrozole can be directly conjugated to form anastrozole glucuronide, or its primary oxidative metabolite, hydroxyanastrozole, can be glucuronidated to form hydroxyanastrozole glucuronide. nih.govresearchgate.netnih.gov
The enzymes responsible for glucuronidation are the UDP-glucuronosyltransferases (UGTs). In vitro studies using a panel of recombinant human UGTs have identified the specific isoforms involved in anastrozole's metabolism. The direct glucuronidation of anastrozole to anastrozole N+-glucuronide is catalyzed predominantly by UGT1A4. nih.govnih.govscielo.brtandfonline.com Correlation analyses in a bank of HLMs have shown a strong relationship between the rate of anastrozole glucuronide formation and the activity of UGT1A4. nih.govnih.gov Other isoforms, such as UGT1A3 and UGT2B7, may play a secondary role in the conjugation process. scielo.br UGT enzymes are also responsible for the subsequent glucuronidation of hydroxyanastrozole. nih.gov
| Substrate | Conjugation Reaction | Enzyme Isoform |
| Anastrozole | N-Glucuronidation | UGT1A4 (major) |
| Anastrozole | Glucuronidation | UGT1A3, UGT2B7 (secondary) |
| Hydroxyanastrozole | O-Glucuronidation | UGTs |
In vitro experiments have successfully identified and characterized the key conjugated metabolites of anastrozole. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have confirmed the structures of these metabolites. nih.gov The main products of the conjugation pathways are:
Anastrozole glucuronide: Formed by the direct attachment of glucuronic acid to a nitrogen atom on the triazole ring of the parent drug. nih.govresearchgate.net
Hydroxyanastrozole glucuronide: Formed by the conjugation of glucuronic acid to the hydroxyl group of the phase I metabolite, hydroxyanastrozole. nih.govresearchgate.netnih.gov
These conjugated metabolites are significantly more polar than the parent compound, which is a critical step for their eventual elimination from the body. tandfonline.com
Kinetic Isotope Effects (KIE) in Metabolic Transformations
The kinetic isotope effect (KIE) is a phenomenon observed when an atom in a reactant is replaced by one of its heavier isotopes, resulting in a change in the rate of the chemical reaction. In drug metabolism studies, this typically involves replacing hydrogen with deuterium (B1214612). The C-D bond is stronger than the C-H bond, so reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. This effect is a powerful tool for elucidating reaction mechanisms, as a significant KIE indicates that C-H bond cleavage is a rate-determining step in the metabolic transformation.
While specific studies detailing the KIE for the metabolic transformations of anastrozole are not extensively documented in the literature, the use of deuterated analogs is fundamental to the research that characterizes these pathways. Heavily labeled analogs, such as Anastrozole-d12, serve as ideal internal standards in quantitative bioanalytical methods like LC-MS/MS. researchgate.net By using a stable isotope-labeled internal standard, variations in sample preparation and instrument response can be accurately corrected for, allowing for precise quantification of the parent drug and its non-labeled metabolites in complex biological matrices like microsomal incubations or plasma. The distinct mass difference ensures that the analytical signal of the standard does not interfere with that of the analyte, a critical requirement for the sensitive and specific assays needed to build a comprehensive picture of in vitro biotransformation.
Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables requested for the specified outline. The parent compound, Anastrozole, is known to be metabolized by cytochrome P450 enzymes, but specific metabolic studies on the "Anastrozole Acid Amide-d12" analog are not available.
Research Applications in Analytical Chemistry and Chemical Biology
Development of Stable Isotope Internal Standards (SIIS) for Quantitative Research Assays
Anastrozole-d12 is purposefully synthesized for use as an internal standard in quantitative analyses, most commonly employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Stable Isotope Internal Standards (SIIS) are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest. scispace.com The key difference is the increased mass due to the substitution of hydrogen atoms with deuterium (B1214612). This mass shift allows the mass spectrometer to distinguish between the internal standard (Anastrozole-d12) and the target analyte (Anastrozole) while ensuring that both compounds behave almost identically during sample preparation and analysis. texilajournal.comchromforum.org
Quantitative analysis by LC-MS/MS can be hampered by "matrix effects," where co-eluting components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte. waters.com This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification. waters.com
The use of a stable isotope-labeled internal standard like Anastrozole-d12 is the most effective way to compensate for these matrix effects. waters.com Because Anastrozole-d12 is chemically almost identical to Anastrozole (B1683761), it experiences the same degree of ion suppression or enhancement as the analyte. chromforum.org By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is effectively normalized, leading to significantly improved precision and accuracy in the quantitative results. texilajournal.com
Table 1: Impact of SIIS on Mitigating Matrix Effects
| Parameter | Without SIIS (e.g., Anastrozole alone) | With SIIS (e.g., Anastrozole + Anastrozole-d12) |
| Ionization Efficiency | Highly variable, affected by matrix components | Analyte and SIIS are affected similarly |
| Quantification | Prone to inaccuracy due to ion suppression/enhancement | Accurate, based on the stable ratio of analyte to SIIS |
| Precision | Lower, with higher relative standard deviation (RSD) | Higher, with lower RSD |
For a quantitative assay to be reliable, it must be rigorously validated. Anastrozole-d12 plays a central role in this process. A fixed amount of the internal standard is added to every sample, including the calibration standards and quality control samples, at the beginning of the sample preparation process. texilajournal.com
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the standards. derpharmachemica.comijpsonline.com This ratiometric approach corrects for potential inconsistencies in sample extraction, handling, and injection volume. scispace.com Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), assesses parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). derpharmachemica.comwisdomlib.org The use of Anastrozole-d12 ensures that these validation parameters accurately reflect the method's performance by compensating for analytical variability. synzeal.com
A fundamental assumption when using a stable isotope-labeled internal standard is that it co-elutes with the unlabeled analyte during chromatography. waters.com This ensures both compounds enter the mass spectrometer's ion source at the same time and are subjected to the same matrix effects. chromforum.orgwaters.com Generally, deuterated standards like Anastrozole-d12 co-elute perfectly with their non-deuterated analogs. texilajournal.com
However, in some cases, a phenomenon known as the "deuterium isotope effect" can cause the deuterated compound to elute slightly earlier than the unlabeled compound in reversed-phase chromatography. chromforum.orgwaters.com This potential for chromatographic separation, even if minor, must be carefully evaluated during method development. If the separation is significant enough that the analyte and internal standard experience different matrix effects, the accuracy of the quantification can be compromised. waters.com Therefore, optimization of the chromatographic method to ensure maximal co-elution is a critical step in developing a robust assay.
Utilization in In Vitro Enzymology and Mechanistic Studies
While Anastrozole-d12 is not typically the direct subject of enzymatic studies, it is an indispensable tool for accurately studying the enzymology of unlabeled Anastrozole. medchemexpress.com Anastrozole is a potent inhibitor of aromatase (CYP19A1) and is also metabolized by other cytochrome P450 enzymes. caymanchem.comnih.govnih.gov Mechanistic studies require precise quantification of the parent compound and its metabolites, a task for which Anastrozole-d12 is ideally suited as an internal standard.
Determining key enzyme kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) involves incubating the enzyme with varying concentrations of the substrate and measuring the rate of product formation. Similarly, determining the inhibition constant (Kᵢ) involves incubating the enzyme, substrate, and various concentrations of an inhibitor like Anastrozole.
In a study examining the inhibitory effects of Anastrozole on various human drug-metabolizing CYP enzymes, researchers determined Kᵢ values for the inhibition of CYP1A2, CYP2C9, and CYP3A activities. nih.gov Such studies rely on sensitive analytical methods, like LC-MS/MS, to measure the concentrations of specific metabolites formed by these enzymes. The inclusion of Anastrozole-d12 as an internal standard would be crucial for accurately quantifying the remaining Anastrozole and ensuring the reliability of the calculated kinetic parameters.
Table 2: Reported Inhibition Constants (Kᵢ) of Anastrozole for Human CYP Enzymes
| Enzyme | Probe Substrate | Kᵢ Value of Anastrozole (µM) |
| CYP1A2 | Phenacetin | 8 |
| CYP2C9 | Tolbutamide | 10 |
| CYP3A | Nifedipine | 10 |
| CYP2A6 | Coumarin | >500 (No significant inhibition) |
| CYP2D6 | Dextromethorphan | >500 (No significant inhibition) |
| (Data sourced from Grimm, S.W., and Dyroff, M.C., 1997) nih.gov |
Understanding which enzymes are responsible for the metabolism of a compound is key to predicting its pharmacokinetic profile and potential drug-drug interactions. Anastrozole-d12 facilitates the substrate specificity profiling of Anastrozole by enabling accurate quantification in complex in vitro systems, such as incubations with human liver microsomes (HLMs) or panels of expressed enzymes. nih.govnih.gov
Research has shown that Anastrozole is primarily metabolized to Hydroxyanastrozole (B15293156) by CYP3A4 and, to a lesser extent, by CYP3A5. nih.govnih.gov The parent compound can also undergo direct glucuronidation, predominantly by the enzyme UGT1A4. nih.govnih.gov By using Anastrozole-d12 as an internal standard, researchers can confidently measure the depletion of the parent drug and the formation of specific metabolites, thereby elucidating the metabolic pathways and identifying the specific enzymes involved. nih.gov This information is critical for understanding how factors like genetic polymorphisms in metabolic enzymes might alter the disposition of Anastrozole. nih.gov
Application in Metabolite Identification and Profiling Research
In the study of how drugs are processed by the body (pharmacokinetics), identifying and quantifying metabolites is crucial. Anastrozole Acid Amide-d12 serves as an invaluable internal standard in mass spectrometry-based bioanalytical assays. When researchers analyze biological samples, such as plasma or urine, to determine the concentration of the non-deuterated Anastrozole Acid Amide, a known amount of this compound is added to each sample.
Because this compound is chemically identical to the native metabolite, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, its higher mass allows it to be distinguished from the non-labeled compound. This allows for accurate quantification of the metabolite, minimizing variations that can occur during sample preparation and analysis.
Illustrative Data from a Hypothetical Metabolite Profiling Study:
The following interactive table represents hypothetical data from a liquid chromatography-mass spectrometry (LC-MS) analysis to quantify Anastrozole Acid Amide in a research setting.
| Sample ID | Analyte Peak Area (Anastrozole Acid Amide) | Internal Standard Peak Area (this compound) | Calculated Concentration (ng/mL) |
| Control 1 | 10,500 | 500,000 | 21.0 |
| Control 2 | 11,250 | 510,000 | 22.1 |
| Test 1 | 25,500 | 495,000 | 51.5 |
| Test 2 | 27,000 | 505,000 | 53.5 |
Note: This data is for illustrative purposes to demonstrate the application and is not from a specific study.
Tracer Studies in Controlled Biological Systems (e.g., cell cultures, isolated organs, non-clinical models)
Deuterated compounds like this compound are also employed as tracers in metabolic studies within controlled biological environments. In these experiments, the deuterated compound is introduced into a system, such as a cell culture or an isolated organ, to track its metabolic fate.
By using techniques like mass spectrometry, researchers can follow the biotransformation of this compound and identify any subsequent metabolites. The deuterium atoms act as a stable isotopic label, allowing for the clear differentiation of the administered compound and its byproducts from endogenous molecules within the biological system. This is particularly useful for elucidating complex metabolic pathways without the need for radioactive isotopes.
Hypothetical Findings from a Tracer Study in a Cell Culture Model:
| Time Point (hours) | Parent Compound Detected (this compound) | Metabolite X-d12 Detected |
| 0 | Yes | No |
| 2 | Yes | Yes |
| 6 | Yes | Yes |
| 12 | Diminished | Yes |
| 24 | Not Detected | Yes |
Note: This table illustrates the potential use of this compound as a tracer to monitor the formation of a downstream metabolite over time.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of drug molecules. nih.govmdpi.com For Anastrozole (B1683761), computational studies have been performed to analyze its molecular and spectroscopic properties. researchgate.net DFT calculations, for instance, using the B3LYP/6-31G(d) basis set, have been employed to optimize the geometry and calculate vibrational frequencies of Anastrozole. nih.gov
These studies reveal key electronic properties that govern its reactivity. Global and localized reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω) have been calculated for Anastrozole. nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity. For instance, a lower chemical hardness and a higher softness are indicative of a more reactive molecule.
The introduction of twelve deuterium (B1214612) atoms in Anastrozole Acid Amide-d12 is not expected to significantly alter the electronic structure, as the potential energy surface is largely unaffected by isotopic substitution. princeton.edu However, subtle changes in vibrational frequencies due to the heavier deuterium isotope can be predicted. These changes, while minor from an electronic standpoint, can have significant implications for the molecule's kinetic properties.
Below is a predictive data table of key quantum chemical descriptors for Anastrozole and its deuterated analog, this compound. The values for the deuterated compound are theoretical estimations based on the known principles of isotopic substitution.
| Descriptor | Anastrozole (Calculated) | This compound (Predicted) |
| Chemical Hardness (η) | ~5.5 eV | ~5.5 eV |
| Chemical Softness (S) | ~0.18 eV⁻¹ | ~0.18 eV⁻¹ |
| Chemical Potential (μ) | ~-3.2 eV | ~-3.2 eV |
| Electronegativity (χ) | ~3.2 eV | ~3.2 eV |
| Electrophilicity Index (ω) | ~0.93 eV | ~0.93 eV |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Enzyme Interactions
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of molecules over time, providing critical insights into conformational flexibility and interactions with biological targets. mdpi.comnih.gov For Anastrozole, MD simulations have been instrumental in understanding its binding mechanism with its target enzyme, aromatase (cytochrome P450 19A1). nih.govmdpi.com
These simulations, often spanning hundreds of nanoseconds, can reveal the stability of the ligand-protein complex. mdpi.com Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg) are monitored to assess the structural stability and flexibility of the complex. mdpi.comresearchgate.net For instance, a stable RMSD for the protein backbone and the ligand indicates a stable binding mode. mdpi.com
The interaction of Anastrozole with the aromatase active site is characterized by specific hydrogen bonds and hydrophobic interactions. nih.gov The triazole group of Anastrozole is known to coordinate with the heme iron atom of the cytochrome P450 enzyme, a critical interaction for its inhibitory activity. nih.gov
The following table presents a hypothetical comparison of MD simulation parameters for Anastrozole and this compound in complex with aromatase, based on typical simulation outcomes.
| Parameter | Anastrozole-Aromatase Complex (Typical) | This compound-Aromatase Complex (Predicted) |
| Average RMSD (Protein Backbone) | 1.5 - 2.5 Å | 1.5 - 2.5 Å |
| Average RMSD (Ligand) | 0.5 - 1.5 Å | 0.5 - 1.5 Å |
| Key Interacting Residues | D309, T310, M374, S478 | D309, T310, M374, S478 |
| Heme Coordination | Yes (via triazole nitrogen) | Yes (via triazole nitrogen) |
Prediction of Isotopic Effects on Molecular Properties
The substitution of hydrogen with deuterium, a heavier isotope, can lead to measurable changes in molecular properties, a phenomenon known as the isotope effect. wikipedia.org These effects are primarily due to the difference in mass, which affects the vibrational frequencies of chemical bonds. princeton.edu The C-D bond has a lower zero-point energy and vibrates at a lower frequency than a C-H bond. libretexts.orglibretexts.org
This difference in vibrational energy can manifest as kinetic isotope effects (KIEs), where the rate of a reaction involving the cleavage of a C-H bond is slower when hydrogen is replaced by deuterium. libretexts.orgnih.gov The magnitude of the KIE (kH/kD) can provide valuable information about the reaction mechanism. For metabolic reactions catalyzed by cytochrome P450 enzymes, a significant primary deuterium KIE is often observed when C-H bond breaking is the rate-limiting step. nih.gov
In the case of this compound, the deuteration is on the methyl groups and the aromatic ring of the acid amide moiety. If the metabolism of these groups involves C-H bond cleavage as a rate-determining step, a slower rate of metabolism would be expected for the deuterated compound.
Isotopic substitution can also influence physical properties. For instance, deuterated compounds often have slightly different boiling points, melting points, and chromatographic retention times compared to their non-deuterated counterparts. cchmc.org The replacement of hydrogen with deuterium can also lead to subtle changes in NMR chemical shifts. nih.gov
The following table summarizes the predicted isotopic effects on various molecular properties of this compound.
| Property | Effect of Deuteration | Predicted Outcome for this compound |
| Vibrational Frequency | Lower for C-D bonds compared to C-H bonds | Lower vibrational frequencies for deuterated positions |
| Metabolic Rate (if C-H cleavage is rate-limiting) | Slower for deuterated compound (Primary KIE > 1) | Potentially slower metabolism of the deuterated moieties |
| NMR Chemical Shift | Small upfield or downfield shifts | Observable shifts in ¹H and ¹³C NMR spectra at deuterated positions |
| Chromatographic Retention Time | Can be slightly longer or shorter | Potential for altered retention time in HPLC analysis |
Quality Assurance and Methodological Validation in Deuterated Compound Research
Method Validation Parameters for Analytical Assays
The validation of bioanalytical methods is a mandatory process guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the integrity of data. slideshare.nethhs.gov When using a deuterated internal standard like Anastrozole (B1683761) Acid Amide-d12, specific performance characteristics must be thoroughly evaluated.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. loesungsfabrik.denih.gov Specificity is a measure of how exclusively the method identifies the analyte. loesungsfabrik.de In the context of an assay for anastrozole using Anastrozole Acid Amide-d12, the method must be able to distinguish the analyte and the internal standard from endogenous matrix components, metabolites, and other potential interferences. loesungsfabrik.depharmacompass.com
This is typically assessed by analyzing blank matrix samples (e.g., plasma) from multiple sources to check for interfering peaks at the retention times of the analyte and the internal standard. The absence of significant interference ensures that the measured concentration is solely from the compound of interest.
Table 1: Hypothetical Selectivity Assessment in Human Plasma
| Source Lot | Analyte Response (at analyte retention time) | Internal Standard Response (at IS retention time) | Acceptance Criteria Met |
| Plasma Lot 1 | No significant peak | No significant peak | Yes |
| Plasma Lot 2 | No significant peak | No significant peak | Yes |
| Plasma Lot 3 | No significant peak | No significant peak | Yes |
| Plasma Lot 4 | No significant peak | No significant peak | Yes |
| Plasma Lot 5 | No significant peak | No significant peak | Yes |
| Plasma Lot 6 | No significant peak | No significant peak | Yes |
Acceptance Criteria: Response in blank samples should be less than 20% of the response at the Lower Limit of Quantitation (LLOQ) for the analyte and less than 5% for the internal standard.
Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrumental response over a specific range. ut.eeeuropa.eu The range of an assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. europa.euut.ee For LC-MS methods utilizing a deuterated internal standard, linearity is established by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. ut.ee
A calibration curve is generated using at least six non-zero standards. au.dk The relationship is typically evaluated using a weighted linear regression model.
Table 2: Illustrative Linearity and Range Data
| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | Calculated Conc. (ng/mL) | % Deviation |
| 0.10 | 0.0052 | 0.09 | -10.0% |
| 0.25 | 0.0128 | 0.26 | +4.0% |
| 1.00 | 0.0495 | 0.98 | -2.0% |
| 5.00 | 0.2510 | 5.05 | +1.0% |
| 20.00 | 1.0025 | 19.98 | -0.1% |
| 40.00 | 1.9950 | 39.85 | -0.4% |
| 50.00 | 2.5150 | 50.20 | +0.4% |
Acceptance Criteria: The deviation of back-calculated concentrations from nominal concentrations should be within ±15% (±20% at the LLOQ). au.dk
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. europa.eulibretexts.org The Limit of Quantitation (LOQ), often referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.euajpsonline.com
For bioanalytical assays, the analyte response at the LLOQ should be at least five times the response of a blank sample. ajpsonline.com Furthermore, the precision at the LLOQ should not exceed 20% coefficient of variation (CV), and the accuracy should be within 80-120%. au.dkajpsonline.com
Table 3: LLOQ Determination for Anastrozole Assay
| Parameter | LLOQ Sample (0.10 ng/mL) | Acceptance Criteria |
| Precision (n=5) | ||
| Mean Concentration | 0.104 ng/mL | N/A |
| Standard Deviation | 0.012 | N/A |
| Coefficient of Variation (%CV) | 11.5% | ≤20% |
| Accuracy (n=5) | ||
| Mean % of Nominal | 104.0% | 80-120% |
Accuracy refers to the closeness of the mean test results to the true or nominal value. au.dkajpsonline.com Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. au.dkajpsonline.com Precision is evaluated at two levels: repeatability (intra-batch precision) and intermediate precision (inter-batch precision).
These parameters are assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates over several days. For accuracy, the mean value should be within ±15% of the nominal value. au.dk For precision, the coefficient of variation (CV) should not exceed 15%. au.dk
Table 4: Summary of Inter-Batch Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% of Nominal) | Precision (%CV) |
| Low QC | 0.30 | 0.31 | 103.3% | 6.8% |
| Medium QC | 15.00 | 14.75 | 98.3% | 4.5% |
| High QC | 35.00 | 35.80 | 102.3% | 5.1% |
Acceptance Criteria: Accuracy within 85-115% of nominal; Precision (%CV) ≤15%. au.dk
Recovery is the extraction efficiency of an analytical process, determined by comparing the analytical response from an extracted sample to the response of a non-extracted standard. slideshare.netajpsonline.com While 100% recovery is not required, it must be consistent and reproducible to ensure the reliability of the assay. au.dkajpsonline.com The recovery of the analyte should ideally be similar to that of the internal standard, which is a key advantage of using a stable isotope-labeled standard like this compound. waters.com
Reproducibility assesses the precision between different laboratories and is a measure of the method's robustness.
Table 5: Recovery and Reproducibility Data
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Inter-Lab Precision (%CV) |
| Low QC | 85.2% | 86.1% | 8.2% |
| Medium QC | 87.5% | 87.0% | 6.1% |
| High QC | 86.8% | 86.5% | 6.9% |
Acceptance Criteria: Recovery should be consistent and reproducible, though no absolute value is mandated. ajpsonline.com The internal standard helps correct for variability. aptochem.com
Assessment of Isotopic Label Stability (Hydrogen/Deuterium (B1214612) Exchange)
A critical consideration for any deuterated internal standard, including this compound, is the stability of the deuterium labels. acanthusresearch.comhilarispublisher.com Hydrogen-deuterium (H/D) exchange is a chemical process where a deuterium atom on the molecule is replaced by a proton from the surrounding environment (e.g., solvent or matrix components). mdpi.comwikipedia.org This phenomenon, also known as back-exchange, can compromise the integrity of the internal standard, leading to inaccurate quantification. mdpi.comnih.gov
The stability of the C-D bond is generally high, but labels placed on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can be more susceptible to exchange under certain pH or temperature conditions. acanthusresearch.com Therefore, the placement of deuterium atoms during synthesis is crucial. For this compound, the stability of the twelve deuterium atoms must be confirmed under the conditions of sample storage, preparation, and analysis.
This assessment can be performed by incubating the internal standard in the biological matrix at various conditions (e.g., different pH values, temperatures, and durations) and then analyzing the sample by mass spectrometry to detect any decrease in the mass-to-charge ratio (m/z) of the standard, which would indicate a loss of deuterium. scispace.com
Table 6: Hypothetical Isotopic Stability of this compound in Plasma
| Condition | Incubation Time | Peak Area (d12) | Peak Area (d11 or lower) | % Exchange |
| Room Temp, pH 7.4 | 24 hours | 99.8% | <0.2% | Negligible |
| 37°C, pH 7.4 | 24 hours | 99.7% | <0.3% | Negligible |
| Room Temp, pH 4.0 | 24 hours | 99.9% | <0.1% | Negligible |
| Room Temp, pH 9.0 | 24 hours | 99.6% | <0.4% | Negligible |
Acceptance Criteria: The isotopic purity of the internal standard should remain high, with minimal to no evidence of back-exchange under analytical conditions. mdpi.com
Reference Standard Certification and Traceability
The certification of a deuterated reference standard, such as this compound, is a meticulous process designed to ensure its identity, purity, and concentration are accurately characterized. This process is fundamental to its role in providing reliable and reproducible results in analytical testing, particularly in quantitative bioanalysis using mass spectrometry. pharmaffiliates.commusechem.com Traceability is established by linking the characterization of the reference standard to recognized national or international standards. pharmaffiliates.com
The certification process for a deuterated compound like this compound would involve a comprehensive suite of analytical techniques to confirm its chemical structure and assess its purity. These tests are designed to identify and quantify any potential impurities, including isotopic variants (e.g., under- or over-deuterated analogs) and non-isotopically labeled compounds. sci-hub.ru
A Certificate of Analysis (CoA) is the primary document that accompanies a certified reference standard. pharmaffiliates.com This document provides a summary of the analytical testing performed and the results obtained. For this compound, the CoA would typically include the following information:
Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and the position of the deuterium labels. pharmaffiliates.com
Purity Assessment: The purity of the reference standard is determined using methods like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). ijpsonline.comderpharmachemica.com This assessment quantifies the percentage of the desired deuterated compound and identifies any impurities.
Isotopic Purity: Mass Spectrometry is employed to determine the isotopic distribution and confirm the degree of deuteration. acanthusresearch.com This is crucial for ensuring the accuracy of quantitative analyses where the deuterated compound is used as an internal standard.
Concentration (for solutions): If the reference standard is provided as a solution, its concentration is accurately determined and certified.
Traceability of the reference standard ensures that measurements made using it can be related to a known standard, such as those provided by national metrology institutes. pharmaffiliates.com This is often achieved through an unbroken chain of calibrations, each with a stated uncertainty.
The following data tables provide information on the related, non-deuterated compound "Anastrozole Acid Amide" and the deuterated parent drug "Anastrozole-d12". A third table outlines the typical analytical tests that would be performed for the certification of a reference standard like "this compound".
Table 1: Physicochemical Properties of Anastrozole Acid Amide
| Property | Value |
| Synonym | 2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-5-(1-amino-2-methyl-1-oxopropan-2-yl)phenyl)-2-methylpropanoic acid synthinkchemicals.com |
| Molecular Formula | C17H22N4O3 synthinkchemicals.com |
| Molecular Weight | 330.38 g/mol synthinkchemicals.com |
| Related API | Anastrozole synthinkchemicals.com |
Table 2: Physicochemical Properties of Anastrozole-d12
| Property | Value |
| CAS Number | 120512-32-5 clearsynth.comcaymanchem.comchemscene.com |
| Molecular Formula | C17H7D12N5 clearsynth.comcaymanchem.com |
| Molecular Weight | 305.44 g/mol clearsynth.comchemscene.comnih.gov |
| Synonyms | Anastrazole-D12, Anastrol-D12, Arimidex-D12 clearsynth.com |
| Purity | ≥98% chemscene.com |
Table 3: Typical Analytical Tests for Certification of a Deuterated Reference Standard
| Analytical Technique | Purpose |
| 1H and 13C NMR | Structural confirmation and determination of deuterium incorporation sites. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and assessment of isotopic purity. pharmaffiliates.com |
| HPLC/LC-MS | Determination of chemical purity and quantification of impurities. pharmaffiliates.com |
| Karl Fischer Titration | Determination of water content. |
| Thermogravimetric Analysis (TGA) | Assessment of residual solvents. |
| Quantitative NMR (qNMR) | Accurate determination of purity against a certified standard. |
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies (e.g., targeted metabolomics)
The use of stable isotope-labeled compounds is crucial for the accuracy and reliability of quantitative metabolomics. In targeted metabolomics, which focuses on the measurement of a specific group of metabolites, deuterated internal standards are essential for correcting variations in sample preparation and analytical instrumentation. thermofisher.comsigmaaldrich.cn Anastrozole (B1683761) Acid Amide-d12, as a deuterated analog, is ideally suited for use as an internal standard in mass spectrometry-based targeted metabolomics studies.
Table 1: Application of Deuterated Standards in Targeted Metabolomics
| Application | Role of Deuterated Standard (e.g., Anastrozole Acid Amide-d12) | Analytical Technique |
| Pharmacokinetic Studies | Accurate quantification of the non-deuterated drug and its metabolites in biological matrices. simsonpharma.com | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Metabolic Pathway Analysis | Tracing the metabolic fate of a drug by differentiating between the administered compound and endogenous metabolites. simsonpharma.com | High-Resolution Mass Spectrometry (HRMS) |
| Biomarker Discovery | Improving the precision of quantitative measurements of disease-related metabolites. aacrjournals.org | Triple Quadrupole Mass Spectrometry (QqQ MS) |
By incorporating this compound into a sample, researchers can achieve more precise and accurate quantification of its non-deuterated counterpart and related metabolites. This is particularly important in studies investigating the pharmacokinetics and metabolism of anastrozole, where understanding the drug's absorption, distribution, metabolism, and excretion (ADME) is critical. juniperpublishers.com The use of such standards helps to minimize ion suppression effects in mass spectrometry, leading to more robust and reproducible data. thermofisher.com
Novel Synthesis Approaches for Complex Deuterated Molecules
The synthesis of complex deuterated molecules like this compound presents significant challenges. However, recent advancements in synthetic chemistry offer promising avenues for the efficient and selective incorporation of deuterium (B1214612) atoms.
Key Synthetic Strategies:
Organocatalysis: Organocatalytic methods provide a powerful tool for the formyl-selective deuteration of aldehydes, which are versatile building blocks in organic synthesis. benthamdirect.com These methods often use readily available and inexpensive deuterium sources like heavy water (D₂O). benthamdirect.com
Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step. beilstein-journals.org The use of deuterated reagents in MCRs can lead to the efficient synthesis of libraries of deuterated drug-like molecules. beilstein-journals.orgresearchgate.net
Flow Chemistry: Continuous flow chemistry offers several advantages for deuteration reactions, including improved reaction control, enhanced safety, and the potential for scalability. researchgate.net This technique has been successfully applied to the deuteration of various organic frameworks. researchgate.net
Metal-Catalyzed H/D Exchange: Transition metal catalysts can facilitate the direct exchange of hydrogen atoms with deuterium, providing a straightforward method for deuterating organic molecules. researchgate.net
These modern synthetic approaches could be adapted for the synthesis of this compound, potentially offering more efficient and cost-effective routes compared to traditional methods. The development of such methods is crucial for making complex deuterated compounds more accessible for research purposes. nih.govrsc.org
Development of Automated Analytical Platforms for Isotopic Tracer Studies
Isotopic tracer studies, which utilize stable isotope-labeled compounds to trace metabolic pathways, generate large and complex datasets. The manual analysis of this data is time-consuming and prone to errors. To address this, a number of automated analytical platforms and software tools have been developed. oup.comacs.orgnih.gov
Table 2: Examples of Automated Platforms for Isotopic Tracer Analysis
| Platform/Software | Key Features | Application |
| PIRAMID | Automates the extraction, integration, and analysis of mass isotopomer distributions from MS datasets. oup.com | High-throughput analysis of stable isotope labeling experiments. oup.com |
| MetExtract II | Detects biologically derived compounds by exploiting stable isotope labeling-specific patterns in LC-HRMS data. acs.org | Untargeted metabolomics with stable isotope labeling. acs.org |
| IsoSearch | Traces metabolic isotopomer alterations in untargeted metabolomics and lipidomics datasets. bohrium.com | Global exploration of isotopic fluxomics. bohrium.com |
| CPExtract | Allows for the automated, flexible search for user-definable isotopolog patterns in LC-HRMS data. acs.orgnih.gov | Tracer-based pathway-specific screening of metabolites. acs.orgnih.gov |
The integration of this compound into workflows that utilize these automated platforms would enable high-throughput screening and detailed mechanistic studies. For instance, researchers could use this deuterated compound to trace the metabolic fate of anastrozole in various in vitro models, with the data being rapidly and accurately processed by these advanced software tools. This would significantly accelerate the pace of research in drug metabolism and systems biology. researchgate.netugent.be
Exploration of Deuterated Analogs in New Mechanistic Biological Questions (Non-Clinical)
Deuterated analogs are powerful tools for investigating fundamental biological processes at a molecular level, without direct clinical application. The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, a phenomenon known as the kinetic isotope effect. wikipedia.org This property can be exploited to answer specific mechanistic questions.
Potential Non-Clinical Research Applications for Deuterated Anastrozole Analogs:
Probing Metabolic "Soft Spots": Deuteration at specific sites of a molecule can slow down its metabolism at those positions. nih.gov By synthesizing different deuterated versions of anastrozole and its metabolites, researchers can identify the primary sites of metabolic breakdown. This can provide insights into the enzymes responsible for its metabolism, such as cytochrome P450s. nih.gov
Investigating Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes lead to an increase in metabolism through alternative routes, a phenomenon termed "metabolic switching" or "metabolic shunting". nih.gov Studying this effect with deuterated anastrozole analogs could reveal previously unknown metabolic pathways. nih.gov
Elucidating Mechanisms of Toxicity: If a particular metabolite is thought to be responsible for toxicity, a deuterated analog that is less likely to form that metabolite can be used to test this hypothesis in non-clinical models. juniperpublishers.comdovepress.com
Studying Drug-Target Interactions: While the pharmacodynamic properties of deuterated and non-deuterated compounds are generally similar, subtle differences can sometimes be observed. bioscientia.de High-precision studies using deuterated analogs could potentially provide new insights into the interaction of anastrozole with its target enzyme, aromatase. caymanchem.commedchemexpress.comnih.gov
The use of this compound and other deuterated analogs in these non-clinical mechanistic studies can provide a deeper understanding of the pharmacology and toxicology of anastrozole, which could inform the development of future therapeutic strategies. drugbank.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Anastrozole Acid Amide-d12 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Researchers should validate methods per ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and accuracy (85–115%). Stability studies under freeze-thaw cycles and long-term storage (-80°C) are critical to ensure analyte integrity .
Q. How should stability studies for this compound be designed to ensure reliable pharmacokinetic data?
- Methodological Answer : Stability studies must assess degradation under thermal (40°C), hydrolytic (acid/base), and photolytic (UV exposure) conditions. Use forced degradation experiments to identify major metabolites and validate stability in plasma/serum matrices over 24 hours at room temperature and 30 days at -80°C. Include quality controls (QCs) at low, medium, and high concentrations to monitor variability .
Q. What pharmacokinetic (PK) parameters are essential for evaluating this compound in clinical trials?
- Methodological Answer : Key PK parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC0–24h), and terminal half-life (t½). Population PK modeling can account for inter-individual variability, while non-compartmental analysis is suitable for early-phase trials. Ensure sampling at 0, 2, 4, 8, 12, and 24 hours post-dose .
Advanced Research Questions
Q. How do genetic polymorphisms influence inter-individual variability in this compound metabolism?
- Methodological Answer : Genome-wide association studies (GWAS) have identified SNPs (e.g., rs11648166 in SLC38A7 and rs28845026 near ALPPL2) associated with plasma concentration variability. Researchers should integrate targeted sequencing of cytochrome P450 (CYP3A4) and transporter genes (SLC38A7) with PK data. In vitro assays (e.g., hepatocyte models) can validate SNP effects on drug clearance .
Q. What experimental designs are optimal for assessing drug-drug interactions (DDIs) between this compound and CYP3A4 modulators?
- Methodological Answer : Use a crossover design with two arms: this compound alone vs. co-administered with a CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., rifampin). Measure PK parameters pre- and post-coadministration. For statistical power, a sample size of ≥12 subjects per arm is recommended, with 90% confidence intervals for geometric mean ratios (GMRs) of AUC and Cmax falling within 80–125% to claim no DDI .
Q. How can researchers address conflicting data on the correlation between plasma this compound levels and clinical efficacy?
- Methodological Answer : Conduct longitudinal studies with stratified cohorts based on plasma levels (e.g., quartiles). Use Cox regression to adjust for confounders like BMI, age, and concomitant medications (e.g., escitalopram). Surrogate endpoints (e.g., estradiol suppression) should complement traditional endpoints (e.g., progression-free survival). Meta-analyses of phase III trials can resolve contradictions in efficacy data .
Q. What are the challenges in designing randomized controlled trials (RCTs) comparing this compound with other aromatase inhibitors (AIs)?
- Methodological Answer : Ensure double-blinding and active comparators (e.g., exemestane or letrozole) with similar patient demographics. Primary endpoints should reflect mechanism-specific outcomes, such as time to progression (TTP) for advanced breast cancer. Address confounding by prior tamoxifen exposure through stratification. For non-inferiority trials, set a predefined margin (e.g., hazard ratio <1.25) and power ≥80% .
Methodological Guidance for Data Reporting
- Tables : Include Roman-numeral-labeled tables with self-explanatory titles (e.g., "Table I: PK Parameters of this compound in Postmenopausal Women"). Use footnotes for abbreviations and statistical thresholds (e.g., p < 0.05) .
- Figures : Provide dose-response curves for efficacy studies and Manhattan plots for GWAS. Ensure high-resolution formats (≥300 DPI) with error bars for variability .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
